1,2,5,6-Tetrahydrothiopyrano[2,3-c]pyrazol-3(4H)-one
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Overview
Description
1,2,5,6-Tetrahydrothiopyrano[2,3-c]pyrazol-3(4H)-one is a heterocyclic compound that features a unique fusion of a thiopyran ring and a pyrazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural novelty.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5,6-Tetrahydrothiopyrano[2,3-c]pyrazol-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,5-diketones with hydrazine derivatives in the presence of a sulfur source. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1,2,5,6-Tetrahydrothiopyrano[2,3-c]pyrazol-3(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or thioether derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,2,5,6-Tetrahydrothiopyrano[2,3-c]pyrazol-3(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2,5,6-Tetrahydrothiopyrano[2,3-c]pyrazol-3(4H)-one involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits significant anticancer properties.
Thieno[3,2-c]pyrazol-3-amine: Potent glycogen synthase kinase 3β inhibitor.
Uniqueness
1,2,5,6-Tetrahydrothiopyrano[2,3-c]pyrazol-3(4H)-one is unique due to its fused thiopyran-pyrazole structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Properties
CAS No. |
58509-71-0 |
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Molecular Formula |
C6H8N2OS |
Molecular Weight |
156.21 g/mol |
IUPAC Name |
2,4,5,6-tetrahydro-1H-thiopyrano[2,3-c]pyrazol-3-one |
InChI |
InChI=1S/C6H8N2OS/c9-5-4-2-1-3-10-6(4)8-7-5/h1-3H2,(H2,7,8,9) |
InChI Key |
WUUFTWMNCUNWLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(NNC2=O)SC1 |
Origin of Product |
United States |
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